![molecular formula C18H27BrO2 B104126 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione CAS No. 128209-65-4](/img/structure/B104126.png)
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone”, was carried out by refluxing Thymoquinone (TQ) with bromoundecanoic acid in the presence of acetonitrile:water (2:1 v/v) for 1.5 hours . The products were characterized as “5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone (C7)” and “5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone (C10)” in 31.93% and 16.89% yield, respectively .Scientific Research Applications
Pharmaceutical Research: PROTAC Linker Development
The compound’s structure, featuring a bromoalkyl side chain, makes it suitable for use as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The bromoalkyl chain in this compound can be utilized to synthesize a range of PROTAC molecules, potentially leading to new treatments for various diseases .
Organic Synthesis: Advanced Glycosylation Techniques
In the field of organic chemistry, this compound could be used to synthesize bromoalkyl glycosides via Fischer glycosylation. These glycosides are crucial for the development of glycomimetics, which have applications in biochemical and medical research, including the creation of anti-cancer compounds .
Material Science: Functionalized Spacer Synthesis
The bromoalkyl group in this compound is promising for use as a functionalized spacer. This application is significant in the synthesis of materials where the spacer is used to bind to transport molecules or solid surfaces, enhancing the functionality of the material .
Agricultural Chemistry: Crop Protection Agent Development
Although not directly related to the compound , bromoalkyl chains similar to the one present in this compound have been used in the development of phosphonic acid-based fungicides. These fungicides play a crucial role in protecting crops against a variety of pathogens, demonstrating the potential agricultural applications of bromoalkyl-containing compounds .
Environmental Science: Ecosystem Protection
Compounds with bromoalkyl groups have been utilized in protecting forests and sensitive ecosystems from pathogens. The structural similarity suggests that this compound could be explored for environmental protection applications, particularly in managing soilborne diseases .
Chemical Engineering: Microreactor Technology
The bromoalkyl side chain of this compound makes it suitable for synthesis in a microreactor setting. Microreactors offer advantages in terms of mass and heat transfer, leading to higher yields and selectivity in chemical syntheses, which could be beneficial for producing this compound at an industrial scale .
Mechanism of Action
Target of Action
The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .
Mode of Action
The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .
Biochemical Pathways
The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .
Pharmacokinetics
Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .
Result of Action
The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .
properties
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
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